N-ethyl-2-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-amine
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Overview
Description
N-ethyl-2-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound features a unique structure with two pyrimidine rings connected via a piperazine ring, which is further substituted with an ethyl group. The presence of these functional groups and the overall structure of the compound make it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-amine typically involves multiple steps, starting with the preparation of the pyrimidine rings. One common method involves the reaction of 2-methylpyrimidine with piperazine under controlled conditions to form the intermediate compound. This intermediate is then reacted with ethylating agents to introduce the ethyl group, resulting in the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial for optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrimidine rings are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in a variety of substituted pyrimidine compounds.
Scientific Research Applications
N-ethyl-2-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-amine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Explored for its potential therapeutic properties, including its role as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-ethyl-2-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-methylpyrimidine derivatives: Compounds with similar pyrimidine structures but different substituents.
Piperazine derivatives: Compounds featuring the piperazine ring with various substitutions.
Ethylated pyrimidines: Pyrimidine compounds with ethyl groups attached at different positions.
Uniqueness
N-ethyl-2-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-amine is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
N-ethyl-2-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N7/c1-3-16-13-4-6-18-15(20-13)22-10-8-21(9-11-22)14-5-7-17-12(2)19-14/h4-7H,3,8-11H2,1-2H3,(H,16,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXHWXCTVIBIYCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC=C1)N2CCN(CC2)C3=NC(=NC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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